diethyl [3-(trifluoromethyl)benzoyl]phosphonate
CAS No.: 86208-45-9
Cat. No.: VC7924567
Molecular Formula: C12H14F3O4P
Molecular Weight: 310.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86208-45-9 |
|---|---|
| Molecular Formula | C12H14F3O4P |
| Molecular Weight | 310.21 g/mol |
| IUPAC Name | diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C12H14F3O4P/c1-3-18-20(17,19-4-2)11(16)9-6-5-7-10(8-9)12(13,14)15/h5-8H,3-4H2,1-2H3 |
| Standard InChI Key | BJPUWQUHANRUMW-UHFFFAOYSA-N |
| SMILES | CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC |
| Canonical SMILES | CCOP(=O)(C(=O)C1=CC(=CC=C1)C(F)(F)F)OCC |
Introduction
Chemical and Structural Profile
Molecular Architecture
Diethyl [3-(trifluoromethyl)benzoyl]phosphonate consists of a benzoyl group substituted at the meta position with a trifluoromethyl (–CF) group, linked to a diethyl phosphonate moiety (–PO(OEt)). The trifluoromethyl group confers electron-withdrawing properties, enhancing the electrophilicity of the adjacent carbonyl and phosphonate groups . This electronic configuration facilitates nucleophilic attacks and cross-coupling reactions, making the compound valuable in synthetic pathways.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 310.21 g/mol | |
| Purity (Commercial) | 95% | |
| Packaging | 5 mg | |
| Price (as of 2021) | $496.4 per 5 mg |
The compound’s density, boiling point, and melting point remain unreported in accessible literature, highlighting gaps in publicly available data.
Synthesis and Manufacturing
Challenges in Optimization
Synthetic yields for complex phosphonates often suffer from side reactions, such as the formation of alkynylphosphonates . For diethyl [3-(trifluoromethyl)benzoyl]phosphonate, steric hindrance from the –CF group may further complicate reactivity. Purification typically involves column chromatography with nonpolar solvents (e.g., petroleum ether/isopropanol mixtures) , though scalability remains a concern due to the compound’s high cost and limited commercial availability .
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For related phosphonates, NMR spectra exhibit characteristic splits for ethyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.3–8.1 ppm) . The –CF group’s presence is confirmed via NMR, with a singlet near δ –60 ppm . Phosphorus-31 NMR typically shows a peak near δ 20 ppm for the phosphonate moiety .
Mass spectrometry (MS) data for the compound remains unpublished, but high-resolution MS (HRMS) of analogous phosphonates reveals molecular ion peaks matching theoretical exact masses . For example, diethyl benzylphosphonate exhibits an exact mass of 228.09200 , suggesting similar precision for the trifluoromethyl derivative.
Applications and Research Findings
Pharmaceutical Intermediates
Phosphonates are pivotal in drug design due to their bioisosteric resemblance to phosphate groups. While direct studies on diethyl [3-(trifluoromethyl)benzoyl]phosphonate are lacking, structurally related compounds exhibit antimicrobial and enzyme inhibitory activity . The –CF group enhances metabolic stability and membrane permeability, making this compound a candidate for protease inhibitors or kinase-targeted therapies.
Materials Science
The trifluoromethyl group’s lipophilicity and electron-withdrawing nature make this phosphonate suitable for surface coatings and flame retardants. In polymer chemistry, phosphonates improve thermal stability and adhesion properties .
Future Directions
Research priorities include:
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Optimized Synthesis: Developing catalytic systems to improve yields.
-
Biological Screening: Evaluating antimicrobial and enzyme inhibitory activity.
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Material Applications: Testing in polymer composites and coatings.
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